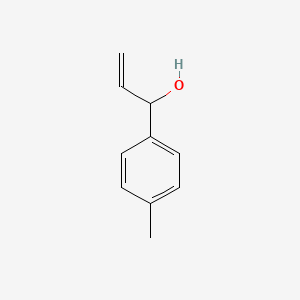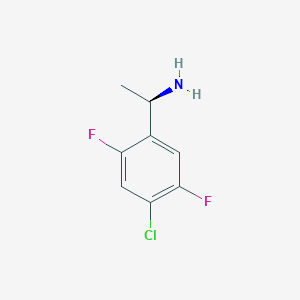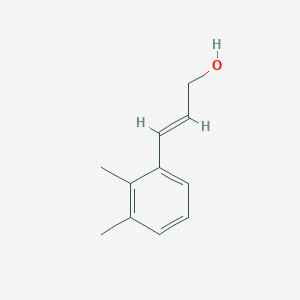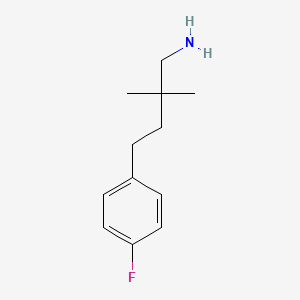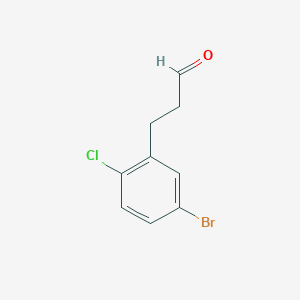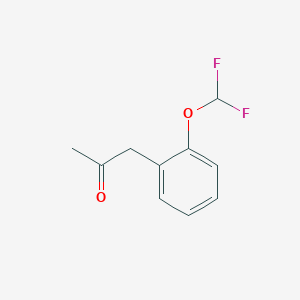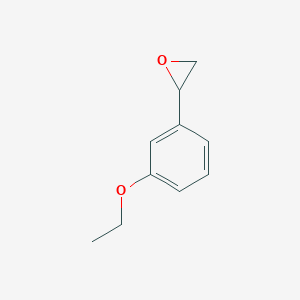
2-(3-Ethoxyphenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxyphenyl)oxirane:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxyphenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes using peracids. For instance, the reaction of 3-ethoxystyrene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods: On an industrial scale, the production of oxiranes often involves the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen. Similar methods can be adapted for the production of more complex oxiranes like this compound, using appropriate catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Ethoxyphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions are facilitated by nucleophiles such as water, alcohols, amines, and carboxylic acids. .
Substitution Reactions: The oxirane ring can be opened by nucleophiles, resulting in substitution products.
Reduction Reactions: Oxiranes can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, carboxylic acids.
Catalysts: Tertiary amines, Lewis acids.
Solvents: Dichloromethane, ethanol, water.
Major Products:
Diols: Formed by the reaction with water or alcohols.
Amino Alcohols: Formed by the reaction with amines.
Hydroxy Esters: Formed by the reaction with carboxylic acids.
Aplicaciones Científicas De Investigación
2-(3-Ethoxyphenyl)oxirane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Ethoxyphenyl)oxirane primarily involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The reaction typically proceeds through an S_N2 mechanism, where the nucleophile attacks the less hindered carbon atom of the oxirane ring, leading to ring-opening and the formation of a new bond . This reactivity is exploited in various synthetic transformations to introduce functional groups into molecules.
Comparación Con Compuestos Similares
2-(3-Methoxyphenyl)oxirane: Similar in structure but with a methoxy group instead of an ethoxy group.
2,3-Bis(p-methoxyphenyl)oxirane: Features two methoxyphenyl groups.
Uniqueness of 2-(3-Ethoxyphenyl)oxirane: The presence of the ethoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-(3-ethoxyphenyl)oxirane |
InChI |
InChI=1S/C10H12O2/c1-2-11-9-5-3-4-8(6-9)10-7-12-10/h3-6,10H,2,7H2,1H3 |
Clave InChI |
WCVIOXKNFYPMNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


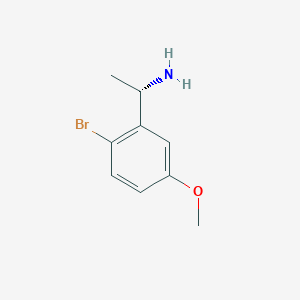

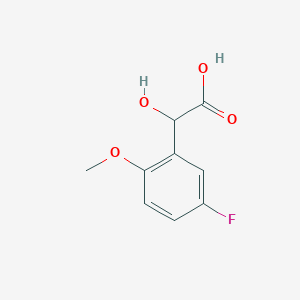

![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
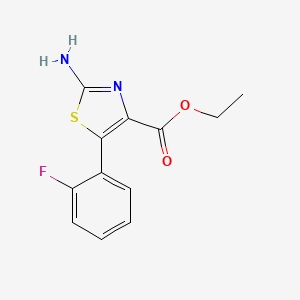
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)
